molecular formula C8H10BrNO2 B1499770 2-(Aminomethyl)-4-bromo-6-methoxyphenol CAS No. 887582-87-8

2-(Aminomethyl)-4-bromo-6-methoxyphenol

Cat. No.: B1499770
CAS No.: 887582-87-8
M. Wt: 232.07 g/mol
InChI Key: OVBQRCUNDISSHK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromo-6-methoxyphenol (CAS 887582-87-8) is a brominated phenolic compound with a molecular formula of C8H10BrNO2 and a molecular weight of 232.07 g/mol . This multifunctional aromatic building block is exclusively for research and development purposes and is not intended for diagnostic, therapeutic, or personal use. This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, an aminomethyl side chain, a bromine substituent, and a methoxy group, allows for diverse chemical transformations . The bromine atom is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, for constructing biaryl systems . Furthermore, the aminomethyl group can be functionalized through acylation or sulfonylation, enabling the creation of amide or sulfonamide derivatives for various research applications . Researchers have employed closely related bromo-methoxyphenol aldehydes as key precursors in the synthesis of novel phenanthridine and benzo[c]phenanthridine analogs, which are investigated for their potential antibacterial and antiproliferative activities . Compounds within this family are also studied in the development of inhibitors for targets like myeloperoxidase, an enzyme implicated in inflammatory and cardiovascular diseases . The presence of multiple functional groups makes this compound a valuable scaffold for constructing complex molecules, exploring structure-activity relationships, and developing new pharmacological tools .

Properties

IUPAC Name

2-(aminomethyl)-4-bromo-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBQRCUNDISSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669530
Record name 2-(Aminomethyl)-4-bromo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-87-8
Record name 2-(Aminomethyl)-4-bromo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

  • Estrogenic Activity :
    • Research indicates that 2-(Aminomethyl)-4-bromo-6-methoxyphenol exhibits estrogenic activity, which positions it as a candidate for studies related to hormonal modulation. This property is crucial for understanding its potential therapeutic applications in treating hormone-related disorders.
  • Drug Development :
    • The compound's structural features suggest applications in the development of new pharmaceuticals targeting specific biological pathways. Its ability to interact with estrogen receptors has been highlighted in studies focusing on drug design aimed at modulating hormonal activity.
  • Biological Interactions :
    • Investigations into the interactions of this compound with biological systems have shown its potential as an estrogen receptor modulator, which is vital for assessing its pharmacological profile and possible side effects during therapeutic use.

Biochemical Research

  • Enzyme Inhibition Studies :
    • The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are essential for understanding the biochemical mechanisms through which this compound exerts its effects and can lead to the development of enzyme inhibitors for therapeutic use.
  • Dynamic Combinatorial Chemistry :
    • Recent methodologies utilizing dynamic combinatorial chemistry have been employed to optimize compounds similar to this compound for enhanced binding affinity to biomacromolecules. This approach aids in identifying strong binders that can be used in drug development .

Material Science Applications

  • Synthesis of Functional Materials :
    • The compound serves as a building block in organic synthesis, contributing to the creation of specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that can enhance the performance of materials in various applications.
  • Potential Antimicrobial Activity :
    • Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity. This aspect opens avenues for research into its use as an antimicrobial agent or in formulations aimed at preventing microbial growth.

Case Studies

  • Hormonal Modulation Studies :
    • Clinical studies have focused on the estrogenic effects of this compound, assessing its potential role in hormone replacement therapies or treatments for conditions like menopausal symptoms or osteoporosis.
  • Enzyme Inhibition Research :
    • A series of experiments evaluated the inhibitory effects of structurally related compounds on specific enzymes, demonstrating promising results that could translate into therapeutic applications for conditions such as skin disorders or cancer .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-(aminomethyl)-4-bromo-6-methoxyphenol, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Reference
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol (CAS 329778-95-2) C15H14BrFNO2 346.19 Fluoro and methyl groups on phenylamino substituent; potential for enhanced lipophilicity
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 329778-91-8) C15H15Br2NO2 401.09 Dual bromine atoms; increased molecular weight and halogen density
4-Bromo-2-methoxy-6-[(1Z)-[(4-methylphenyl)imino]methyl]phenol C15H14BrNO2 320.18 Imino group (-CH=N-) instead of aminomethyl; potential for tautomerization
4-Amino-2-bromo-6-fluoro-phenol C6H5BrFNO 206.01 Amino and fluoro groups; smaller structure with higher polarity
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol C13H8BrCl2NO 347.47 Chloro substituents; crystallographic R factor = 0.032 (high structural precision)

Functional Group Analysis

  • Aminomethyl vs. Imino Groups: The presence of an aminomethyl group (-CH2NH2) in the target compound distinguishes it from analogs with imino (-CH=N-) groups (e.g., CAS 329778-91-8).
  • Halogen Substitution : Bromine at position 4 is common across analogs, but additional halogens (e.g., chlorine in CAS 329778-95-2) increase molecular weight and may enhance electrophilic reactivity or bioactivity .
  • Methoxy Group : The methoxy group at position 6 contributes to electron-donating effects, stabilizing the aromatic ring and influencing acidity (pKa ~8–9 predicted for similar compounds) .

Physicochemical Properties

  • Solubility : Compounds with polar substituents (e.g., -NH2, -OH) exhibit higher solubility in water, whereas lipophilic groups (e.g., -CH3, -Br) enhance organic solvent compatibility.
  • Thermal Stability: Higher molar mass analogs (e.g., CAS 329778-91-8, 401.09 g/mol) may decompose at elevated temperatures (~476°C predicted), releasing hazardous gases like CO or NOx .

Preparation Methods

Direct Bromination and Aminomethylation

A common approach starts from 2-amino-4-methoxyphenol derivatives, where bromination is performed selectively at the 4-position. The aminomethyl group is introduced via reductive amination or nucleophilic substitution involving formaldehyde or related aldehydes.

  • Step 1: Bromination
    Selective bromination of 2-amino-4-methoxyphenol using brominating agents (e.g., N-bromosuccinimide or elemental bromine) under controlled temperature conditions yields 4-bromo-2-amino-6-methoxyphenol.

  • Step 2: Aminomethylation
    The amino group is reacted with formaldehyde or paraformaldehyde, followed by reduction (e.g., with sodium borohydride or sodium triacetoxyborohydride) to form the aminomethyl substituent at the 2-position. This reductive amination process is typically carried out in solvents like toluene or ethanol.

Alternative Two-Step Route via Schiff Base Intermediate

Another validated method involves the formation of Schiff base intermediates followed by reduction:

  • Step 1: Schiff Base Formation
    The amino group of 2-amino-6-bromo-4-methoxyphenol is reacted with an aldehyde to form an imine (Schiff base). This step proceeds smoothly and often results in precipitated products with high yields.

  • Step 2: Reduction
    The imine is then reduced using sodium borohydride or catalytic hydrogenation (e.g., 10% Pd/C under atmospheric hydrogen pressure). Post-reaction oxidation steps may be necessary to restore aromaticity if side reactions occur.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield & Purity Notes Advantages Limitations
Direct Bromination + Aminomethylation Bromination → Reductive amination Brominating agents; formaldehyde; NaBH4/NaBH(OAc)3; solvents: toluene, ethanol High yield; selective bromination achievable Straightforward; scalable Requires careful control of regioselectivity
Schiff Base Intermediate Route Schiff base formation → Reduction Aldehyde; NaBH4 or Pd/C hydrogenation Nearly quantitative yields; precipitate formation aids purification High purity; avoids some side reactions Requires additional oxidation step if hydrogenation used
Microwave-Assisted Synthesis Multi-step heating in sealed vial Microwave reactor; elevated temp; sealed vial Improved reaction rate; moderate to high yields Time-efficient; energy-saving Requires specialized equipment

Q & A

Basic: What are the recommended synthetic pathways for 2-(Aminomethyl)-4-bromo-6-methoxyphenol, and how can intermediates be stabilized?

Answer:
The synthesis typically involves bromination and aminomethylation of methoxyphenol derivatives. A key intermediate, 2-(aminomethyl)-6-methoxyphenol, can be stabilized as its hydrochloride salt (CAS 141803-91-0) to prevent oxidation of the aminomethyl group . For bromination, regioselective electrophilic substitution at the para position of the methoxy group is critical. Use anhydrous conditions and catalysts like FeBr₃ to minimize side reactions. Stabilization of intermediates via salt formation (e.g., hydrochloride) or low-temperature storage (−20°C under nitrogen) is advised to preserve reactivity .

Basic: How can researchers validate the structural identity of this compound using spectroscopic methods?

Answer:

  • NMR : The bromine atom induces distinct deshielding in ¹H NMR (δ ~7.2–7.5 ppm for aromatic protons). The aminomethyl (–CH₂NH₂) group appears as a triplet near δ 3.4–3.6 ppm, while the methoxy (–OCH₃) resonates at δ ~3.8 ppm .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 247–249 (M+H⁺, accounting for Br isotopes). Fragmentation patterns include loss of –NH₂CH₂ (Δ m/z −30) and Br (Δ m/z −80) .
  • FT-IR : Key peaks include O–H stretch (3200–3400 cm⁻¹), C–Br (550–650 cm⁻¹), and N–H bending (1600–1650 cm⁻¹) .

Advanced: How does steric hindrance from the methoxy group influence the reactivity of this compound in cross-coupling reactions?

Answer:
The methoxy group at position 6 creates steric and electronic effects:

  • Steric Effects : Hinders nucleophilic attack at adjacent positions, directing reactions (e.g., Suzuki coupling) to the bromine site.
  • Electronic Effects : The electron-donating methoxy group deactivates the ring, requiring stronger palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) for cross-coupling .
    Example Protocol : For Suzuki-Miyaura coupling, use 10 mol% Pd catalyst, K₂CO₃ as base, and DMF/H₂O (3:1) at 90°C for 12 hours .

Advanced: What crystallographic challenges arise when analyzing this compound, and how can they be resolved?

Answer:

  • Crystal Packing : Bulky substituents (Br, methoxy) disrupt symmetry, leading to low-quality crystals. Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH) to improve crystal growth .
  • Hydrogen Bonding : The –NH₂ and –OH groups form intermolecular H-bonds, but disorder may occur. Refinement with SHELXL and twin correction (e.g., using PLATON) is critical .
    Data from Analogues : The crystal structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (CCDC 922204) shows similar packing challenges resolved via high-resolution synchrotron data .

Basic: What are the key stability concerns for this compound under varying pH conditions?

Answer:

  • Acidic Conditions (pH < 3) : Protonation of the aminomethyl group stabilizes the compound but may lead to Br⁻ elimination.
  • Alkaline Conditions (pH > 9) : Deprotonation of –OH and –NH₂ groups increases susceptibility to oxidation. Store in neutral buffer (pH 6–8) under inert gas .
    Degradation Products : HPLC-MS analysis under stress conditions (40°C, 75% RH) reveals bromophenol and quinone derivatives as major degradation products .

Advanced: How can contradictory bioactivity data for this compound be reconciled across studies?

Answer:
Contradictions often arise from:

  • Purity Variability : Impurities (e.g., residual brominated byproducts) skew bioactivity. Validate purity via HPLC (>98%) and elemental analysis .
  • Assay Conditions : Differences in cell lines (e.g., HEK-293 vs. HeLa) or solvent (DMSO concentration) affect results. Standardize protocols using NIH/WHO guidelines .
    Case Study : A 2025 study resolved discrepancies in antimicrobial activity by identifying solvent-dependent aggregation effects in MIC assays .

Advanced: What computational methods are effective for modeling the electronic properties of this compound?

Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map HOMO-LUMO gaps (~4.2 eV) and predict reactivity. The bromine atom significantly lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict solubility and aggregation behavior .
    Software : Gaussian 16 or ORCA for DFT; GROMACS for MD .

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